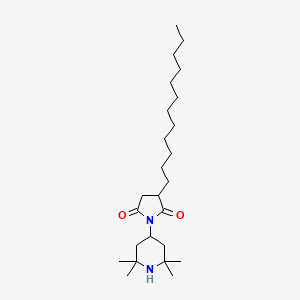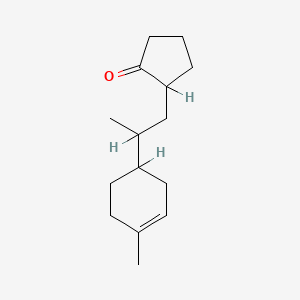
Acétylacétonate de nickel
Vue d'ensemble
Description
Nickel(II) 2,4-pentanedionate, also known as nickel ii acetylacetonate, is a green powder or crystalline powder or crystals . It is used as a catalyst and U.V. stabilizer . It serves as a precursor to the nickel bis(cyclooctadiene) catalyst . It is also used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . Furthermore, it is used in organic synthesis to produce organometals .
Molecular Structure Analysis
The molecular formula of Nickel(II) 2,4-pentanedionate is C10H14NiO4 . The InChI Key is BMGNSKKZFQMGDH-FDGPNNRMSA-L . The SMILES representation is [Ni++].C\C ( [O-])=C\C ©=O.C\C ( [O-])=C\C ©=O .Chemical Reactions Analysis
Nickel(II) 2,4-pentanedionate is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . It is also used in organic synthesis to produce organometals .Physical And Chemical Properties Analysis
Nickel(II) 2,4-pentanedionate is a green powder or crystalline powder or crystals . It has a melting point of approximately 230°C (decomposition) . It is soluble in water, alcohol, and toluene . The molecular weight is 256.91 g/mol .Applications De Recherche Scientifique
Synthèse de nanomatériaux
L'acétylacétonate de nickel est largement utilisé comme précurseur pour synthétiser des nanomatériaux à base de nickel. Il facilite la création de structures telles que le nanocomposite NiO/C et les nanoparticules de NiO cristallines par des méthodes telles que la décomposition non isotherme et les méthodes solvothermiques .
Recherche sur les nanoparticules
En tant que précurseur dans la recherche sur les nanoparticules, l'this compound joue un rôle crucial dans le développement de nanoparticules métalliques. Ces nanoparticules ont un cœur métallique stabilisé par une coque de ligand, qui peut être synthétisée à l'aide de divers agents réducteurs .
Science des polymères
En science des polymères, l'this compound est utilisé pour ses propriétés qui favorisent les processus de polymérisation. Son rôle dans la catalyse et les aspects mécanistiques est important pour le développement de nouveaux matériaux polymères .
Catalyse
L'this compound sert de catalyseur dans diverses réactions chimiques. Sa capacité à faciliter la formation et la rupture des liaisons en fait un élément précieux en chimie synthétique et dans les procédés industriels .
Études mécanistiques
Le composé est également impliqué dans des études mécanistiques où sa nature et sa liaison sont explorées pour comprendre son comportement dans différents environnements chimiques et réactions .
Science des matériaux
En science des matériaux, les propriétés du composé sont exploitées pour développer de nouveaux matériaux avec des caractéristiques spécifiques nécessaires aux applications de pointe .
Safety and Hazards
Mécanisme D'action
Target of Action
Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3 . The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis .
Mode of Action
Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal . This interaction results in the formation of new compounds, such as Ni-based nanomaterials .
Biochemical Pathways
Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as toluene , which may influence its bioavailability.
Result of Action
The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles . These materials have various applications in fields like electronics, catalysis, and energy storage.
Action Environment
The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2 . Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives . These factors can affect the compound’s reactivity and the resulting products.
Analyse Biochimique
Biochemical Properties
Nickel(II) 2,4-pentanedionate plays a significant role in biochemical reactions, particularly as a catalyst and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor to nickel bis(cyclooctadiene) catalyst, which is involved in hydrogenation reactions . The compound also interacts with dimethylgold(III) acetylacetonate in gold on nickel plating processes . These interactions are primarily coordination bonds between the nickel ion and the ligands, which facilitate the catalytic activity of the compound.
Cellular Effects
Nickel(II) 2,4-pentanedionate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory sensitization and may lead to allergic reactions in some individuals . Additionally, it has been classified as a carcinogen, indicating its potential to cause cancer through prolonged exposure . These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of Nickel(II) 2,4-pentanedionate involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst in various biochemical reactions by forming coordination complexes with enzymes and other proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction. Nickel(II) 2,4-pentanedionate can also induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel(II) 2,4-pentanedionate can change over time. The compound is known to be hygroscopic and may degrade when exposed to moisture . Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Nickel(II) 2,4-pentanedionate can lead to chronic symptoms such as respiratory issues and cancer . These temporal effects highlight the importance of proper handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of Nickel(II) 2,4-pentanedionate vary with different dosages in animal models. At low doses, the compound may act as a catalyst without causing significant adverse effects. At high doses, it can lead to toxic effects such as respiratory sensitization, allergic reactions, and cancer . These threshold effects indicate the importance of dosage control in experimental studies to avoid potential toxicity.
Metabolic Pathways
Nickel(II) 2,4-pentanedionate is involved in various metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors to facilitate biochemical reactions . For example, it is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Nickel(II) 2,4-pentanedionate within cells and tissues are crucial for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell. These interactions can impact the compound’s effectiveness and potential toxicity.
Subcellular Localization
Nickel(II) 2,4-pentanedionate is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the vacuoles of hyperaccumulator plants, where it forms complexes with organic acids . This subcellular localization is essential for understanding the compound’s biochemical properties and potential effects on cellular function.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) 2,4-pentanedionate can be achieved through a simple reaction between nickel acetate and 2,4-pentanedione in the presence of a base. The reaction is a substitution reaction where the acetate group is replaced by the 2,4-pentanedionate ligand.", "Starting Materials": [ "Nickel acetate", "2,4-pentanedione", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve nickel acetate and 2,4-pentanedione in a solvent", "Add a base to the solution to initiate the reaction", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent to remove impurities", "Dry the product under vacuum to obtain Nickel(II) 2,4-pentanedionate" ] } | |
Numéro CAS |
3264-82-2 |
Formule moléculaire |
C10H16NiO4 |
Poids moléculaire |
258.92 g/mol |
Nom IUPAC |
(E)-4-hydroxypent-3-en-2-one;nickel |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3+; |
Clé InChI |
SHWZFQPXYGHRKT-SYWGCQIGSA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |
Description physique |
Liquid Emerald-green solid, soluble in water; [Merck Index] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




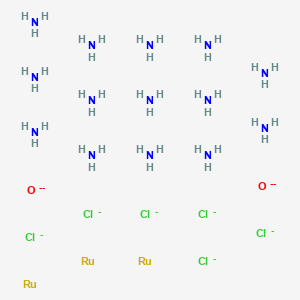
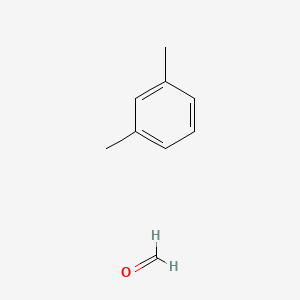
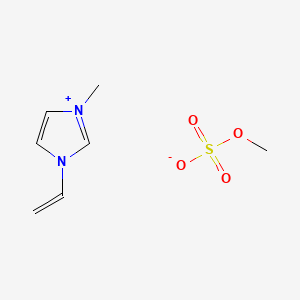
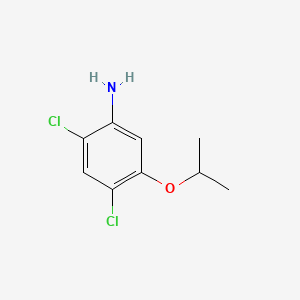



![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
